

Application Note: Gas Chromatography Method for Triadimefon and Triadimenol Residue Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Triadimefon**

Cat. No.: **B1683231**

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Introduction

Triadimefon is a widely used systemic fungicide effective against powdery mildew and rusts in various crops.^[1] In biological systems and the environment, **triadimefon** is metabolized to triadimenol, which also exhibits fungicidal activity.^{[2][3][4]} Monitoring the residue levels of both **triadimefon** and triadimenol is crucial for ensuring food safety and environmental protection. This application note details a robust gas chromatography (GC) method for the simultaneous determination of **triadimefon** and triadimenol residues in various matrices. The method is suitable for researchers, scientists, and professionals involved in pesticide residue analysis and drug development.

Principle

This method involves the extraction of **triadimefon** and triadimenol residues from a sample matrix using an organic solvent, followed by a cleanup step to remove interfering co-extractives. The purified extract is then analyzed by gas chromatography, where the compounds are separated based on their volatility and interaction with a stationary phase. Detection is typically achieved using a nitrogen-phosphorus detector (NPD), a flame ionization detector (FID), or a mass spectrometer (MS) for enhanced sensitivity and confirmation.^[1]

Experimental Protocols

1. Sample Preparation (General Protocol)

A generalized sample preparation workflow is outlined below. Specific modifications may be required depending on the sample matrix.

- Extraction:

- Homogenize a representative sample (e.g., 10-20 g of fruit puree, soil, or tissue).
- Add 20-40 mL of acetonitrile to the homogenized sample in a centrifuge tube.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Shake vigorously or use a high-speed homogenizer for 1-2 minutes to ensure thorough extraction.
- Add anhydrous sodium sulfate or a suitable salt mixture to induce phase separation and remove excess water.
- Centrifuge at 4000-5000 rpm for 5-10 minutes.
- Collect the supernatant (acetonitrile layer).

- Cleanup:

- Solid-Phase Extraction (SPE):
 - Condition an appropriate SPE cartridge (e.g., C18 or specific pesticide cleanup columns) with the recommended solvents.
 - Load the extracted supernatant onto the conditioned cartridge.
 - Wash the cartridge with a non-polar solvent to remove interferences.
 - Elute the target analytes (**triadimefon** and triadimenol) with a suitable solvent or solvent mixture.
- Gel Permeation Chromatography (GPC): For complex matrices like fat and meat, GPC can be employed for cleanup.[\[1\]](#)

- Dispersive Solid-Phase Extraction (d-SPE) - QuEChERS approach: After the initial extraction, a mixture of salts and sorbents (e.g., PSA, C18, GCB) is added to the extract, vortexed, and centrifuged to remove interferences.
- Final Preparation:
 - Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable solvent (e.g., ethyl acetate or toluene) to a final volume of 1-2 mL.
 - The sample is now ready for GC analysis.

2. Gas Chromatography (GC) Conditions

The following are typical GC conditions for the analysis of **triadimefon** and triadimenol.

Parameter	Specification
Gas Chromatograph	Agilent Intuvo 9000 GC or similar
Column	HP-5ms Ultra Inert (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector	Split/Splitless
Injection Volume	1-2 µL
Injector Temperature	250 - 280 °C
Carrier Gas	Helium, constant flow rate of 1.0 - 1.5 mL/min
Oven Temperature Program	Initial: 80 °C, hold for 1 minRamp 1: 25 °C/min to 180 °C RAMP 2: 5 °C/min to 220 °C RAMP 3: 20 °C/min to 280 °C, hold for 5 min
Detector	Mass Spectrometer (MS), Nitrogen-Phosphorus Detector (NPD), or Flame Ionization Detector (FID)
MS Detector (if used)	Mode: Selected Ion Monitoring (SIM) or MRM for triple quadrupole ionization: Electron Impact (EI) Source Temperature: 230 °C Quadrupole Temperature: 150 °C
NPD/FID Temperature	280 - 300 °C

Data Presentation

The following tables summarize the quantitative data for the GC analysis of **triadimefon** and triadimenol from various studies.

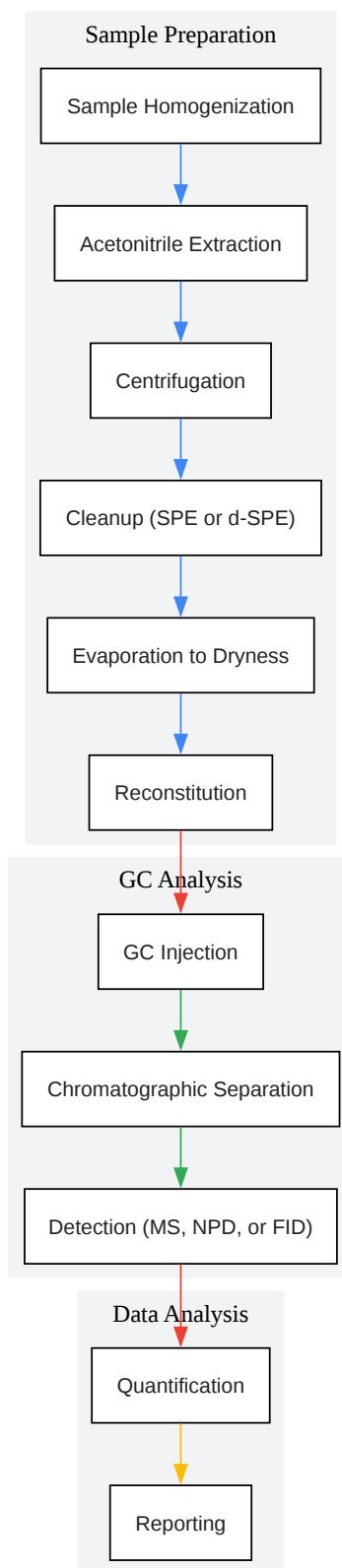
Table 1: Method Validation Data for **Triadimefon** and Triadimenol Analysis

Analyte	Matrix	LOD (mg/kg)	LOQ (mg/kg)	Linearity Range (mg/L)	Correlatio n Coefficient (r ²)	Referenc e
Triadimefon	Grapes	0.001	-	-	-	[2]
Triadimenol	Grapes	0.001	-	-	-	[2]
Triadimefon	Corn	-	0.005	0.005 - 0.5	0.9999	[6]
Triadimenol	Corn	-	0.005	0.005 - 0.5	0.9999	[6]
Triadimefon	Fruit Puree	-	0.05	0.5 - 50	>0.9993	[5][7]
Triadimenol	Fruit Puree	-	0.05	0.5 - 50	>0.9993	[5][7]
Triadimefon	White Pine	-	0.1	-	-	[8]
Triadimenol	White Pine	-	0.1	-	-	[8]
Triadimenol	-	0.5 µg/mL	2.0 µg/mL	1 - 1000 µg/mL	0.998	[9]

Table 2: Recovery Rates of **Triadimefon** and Triadimenol in Spiked Samples

Analyte	Matrix	Spiking Level (mg/kg)	Recovery Rate (%)	RSD (%)	Reference
Triadimefon	Corn	0.05, 0.5, 2	90 - 110	< 10	[6]
Triadimenol	Corn	0.05, 0.5, 2	90 - 110	< 10	[6]
Triadimefon	Fruit Puree	0.05, 0.2, 3.0	80.1 - 106	3.3 - 7.6	[5][7]
Triadimenol	Fruit Puree	0.05, 0.2, 3.0	80.1 - 106	3.3 - 7.6	[5][7]
Triadimefon	Crops (high water)	0.05 - 0.1	86 - 110	-	[1]
Triadimenol	Crops (high water)	0.05 - 0.1	84 - 108	-	[1]
Triadimefon	Crops (low water)	0.19	97 - 106	-	[1]
Triadimenol	Crops (low water)	0.19	95 - 104	-	[1]
Triadimenol	Cow fat	0.1, 1.0	68 - 84	-	[1]

Mandatory Visualization



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Caption: Experimental workflow for the GC analysis of **triadimefon** and triadimenol residues.

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Caption: Metabolic conversion of **triadimefon** to triadimenol.

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